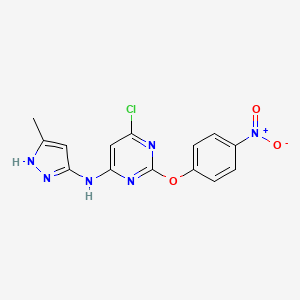
Autophinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Autophinib is a potent autophagy inhibitor with a novel chemotype . It has IC50 values of 90 and 40 nM for autophagy in starvation-induced autophagy assay and rapamycin-induced autophagy assay, respectively . The IC50 value for Vps34 is 19 nM in vitro .
Physical And Chemical Properties Analysis
Autophinib has a molecular weight of 346.73 g/mol . Its molecular formula is C14H11ClN6O3 . It is insoluble in water and ethanol .科学的研究の応用
Skin Regeneration
Autophinib has been used in studies related to skin regeneration. In a study on tissue expansion, a technique where skin regeneration is induced by mechanical stretch stimuli, Autophinib was used to explore the effects of autophagy on skin regeneration . The study found that activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion .
Cancer Therapy
Autophinib has been identified as a potent VPS34 inhibitor, which is significant in the field of cancer therapy . VPS34 is a class III PI3K that regulates autophagy, a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis . Inhibiting autophagy has been regarded as a promising therapeutic strategy for cancer therapy .
Cytoprotective Autophagy
Research has demonstrated autophagy as a universal cytoprotective response after DNA damage induced by chemotherapeutic drugs . Autophinib, by inhibiting autophagy, can potentially be used to enhance the effectiveness of chemotherapy .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Autophinib | |
Q & A
Q1: What is Autophinib and how does it work?
A1: Autophinib is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, Autophinib disrupts the initiation and progression of autophagy. [, , ]
Q2: What is the downstream effect of Autophinib inhibiting VPS34?
A2: Inhibiting VPS34 with Autophinib leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]
Q3: Has Autophinib demonstrated efficacy in any specific cancer cell lines?
A3: Research has shown Autophinib's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []
Q4: Are there any studies investigating Autophinib's effect on the AKT/mTOR pathway?
A4: Yes, several studies have shown that Autophinib can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]
Q5: How does Autophinib's impact on autophagy relate to cancer treatment?
A5: In the context of cancer, inhibiting autophagy with Autophinib is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, Autophinib may enhance the efficacy of existing cancer treatments. [, , ]
Q6: Are there any studies exploring Autophinib's effect on cellular metabolism in cancer cells?
A6: Yes, a study investigated Autophinib's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term Autophinib treatment didn't significantly alter cisplatin's effect on ATP production. []
Q7: Has Autophinib's effect on TFEB phosphorylation been investigated?
A7: Research indicates that Autophinib can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []
Q8: Is there any evidence suggesting Autophinib can influence ferroptosis?
A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using Autophinib, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []
Q9: Has Autophinib been investigated in any in vivo models of disease?
A9: Yes, Autophinib has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []
Q10: What are the potential implications of Autophinib's effects on extracellular vesicles?
A10: While research on Autophinib's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including Autophinib, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of Autophinib to indirectly impact intercellular communication.
Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A11: While Autophinib is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside Autophinib. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
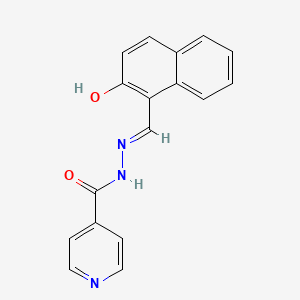
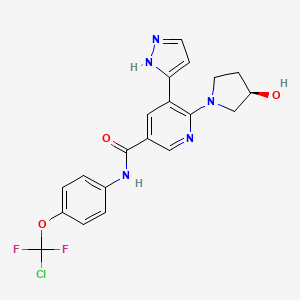


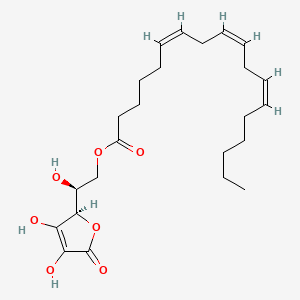

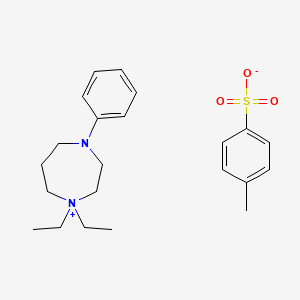
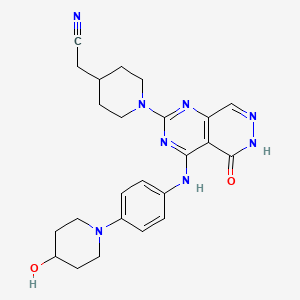
![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)